8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, was reported in a study . The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .Molecular Structure Analysis
The XRD result and DFT calculations showed that a similar molecule, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, predominantly exists in thione conformation and crystallized in the triclinic system of P-1 space group .Scientific Research Applications
Synthesis and Medicinal Chemistry
Research on related compounds, such as the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcases the potential of 8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide in medicinal chemistry. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antimicrobial Activities
Compounds with similar structural features have demonstrated antitumor and antimicrobial activities. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines (Hassan, Hafez, & Osman, 2014). This suggests that 8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide could also be explored for its potential antitumor properties.
Organic Synthesis and Chemical Characterization
The compound's structure, incorporating elements such as the imidazo[2,1-c][1,2,4]triazine ring, suggests its usefulness in organic synthesis, particularly in the creation of complex molecules with potential pharmacological applications. Research on similar compounds has involved detailed synthetic routes and characterization, indicating the importance of such molecules in developing new synthetic methodologies and materials (Eleev, Kutkin, & Zhidkov, 2015).
Photophysical and Antimicrobial Studies
Additionally, novel heterocycles have been studied for their broad-spectrum antimicrobial activity and photophysical properties, suggesting potential applications in materials science and bioactive compound development. For example, new benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity, showcasing the diverse applications of such compounds in addressing microbial resistance (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger , suggesting that it may interact with reactive oxygen species (ROS) in the body.
Mode of Action
The compound acts as a powerful free-radical scavenger . It neutralizes ROS, which are chemically reactive molecules containing oxygen. These species are formed as a natural byproduct of the normal metabolism of oxygen and have important roles in cell signaling and homeostasis .
Biochemical Pathways
By neutralizing ROS, it helps to maintain the balance of free radicals and antioxidants in the body, thereby preventing cellular damage caused by oxidative stress .
Result of Action
The compound has been shown to prevent neuronal cell death in cultured primary neurons and attenuate brain injury after focal ischemia in rats . This suggests that it has neuroprotective activity, potentially making it a candidate for the treatment of stroke or other neurodegenerative disorders .
properties
IUPAC Name |
8-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-29-16-4-2-3-13(11-16)12-22-18(27)17-19(28)26-10-9-25(20(26)24-23-17)15-7-5-14(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYTCRBIQQVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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